4-(4-carbamoylphenyl)benzoic Acid
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Overview
Description
4-(4-carbamoylphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO3. It is also known as 4’-carbamoyl-[1,1’-biphenyl]-4-carboxylic acid. This compound is part of the benzoic acid family, which is characterized by a benzene ring bearing a carboxyl group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-carbamoylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial production, the optimization of reaction steps is crucial to improve yields and procedures. An efficient two-step synthetic route has been developed for the preparation of intermediates like 4-amino-N-(4-carbamoylphenyl)benzamide, which is important for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-carbamoylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
4-(4-carbamoylphenyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of molecular interactions and biological pathways.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-carbamoylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the specific application. The exact molecular targets and pathways involved vary depending on the specific use of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-carbamoylphenyl)benzoic acid include:
- Para-aminobenzoic acid (PABA)
- 4-carboxyphenylboronic acid
- 4-{[(4-carbamoylphenyl)methyl]sulfanyl}benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
4-(4-carbamoylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLNIHHGHTXGDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444424 |
Source
|
Record name | 4-(4-carbamoylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-38-5 |
Source
|
Record name | 4-(4-carbamoylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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